5-Amino-6-hydroxy-4-oxohexanoic acid

Description

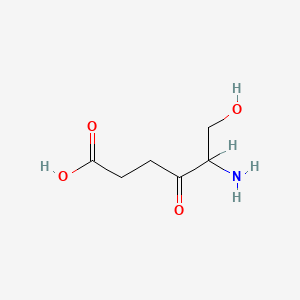

5-Amino-6-hydroxy-4-oxohexanoic acid is a critical intermediate in the biosynthesis of the antibiotic alaremycin. It is synthesized enzymatically via the condensation of serine and succinyl-CoA by the enzyme AlmA, which exhibits a strong substrate preference for serine (lower Km = 0.8 ± 0.1 mM) over glycine (Km = 250 mM) . The compound features a hexanoic acid backbone with a hydroxyl group at position 6, an amino group at position 5, and a ketone at position 2. Its unique functional groups contribute to its role in secondary metabolism and reported antibacterial activity .

Properties

CAS No. |

78524-74-0 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-amino-6-hydroxy-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO4/c7-4(3-8)5(9)1-2-6(10)11/h4,8H,1-3,7H2,(H,10,11) |

InChI Key |

PLPRTZMQOHOKQU-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)C(CO)N |

Canonical SMILES |

C(CC(=O)O)C(=O)C(CO)N |

Synonyms |

4-keto-5-amino-6-hydroxyhexanoic acid 5-Amino-6-hydroxy-4-oxohexanoic acid KA-6-HHA |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA; CAS 106-60-5)

Structural Differences :

- Backbone: Pentanoic acid (shorter chain length).

- Functional Groups: Amino group at position 5, ketone at position 4; lacks the hydroxyl group at position 4.

8-Amino-7-oxooctanoic Acid Hydrochloride (CAS 168689-41-6)

Structural Differences :

- Backbone: Octanoic acid (longer chain).

- Functional Groups: Amino group at position 8, ketone at position 7; lacks hydroxyl groups.

5-Amino-6-Cyclohexyl-4-hydroxy-2-isobutyl-hexanoic Acid (CAL; CAS not provided)

Structural Differences :

- Substituents : Cyclohexyl and isobutyl groups at positions 6 and 2, respectively.

- Functional Groups: Hydroxyl at position 4, amino at position 4.

Properties :

6-(4-(1-Carboxyethyl)phenyl)-5-oxohexanoic Acid (CAS not provided)

Structural Differences :

- Backbone: Hexanoic acid with a phenyl-carboxyethyl branch.

- Functional Groups: Ketone at position 5; lacks amino and hydroxyl groups.

Comparative Analysis Table

Research Findings and Implications

- Enzymatic Specificity: The hydroxyl group at position 6 in this compound is critical for its role in alaremycin biosynthesis, as mutations in AlmA (e.g., S82T/G86S) disrupt this pathway but enhance ALA production .

- Biological Activity: The antibacterial properties of this compound contrast with ALA’s role in heme synthesis, highlighting how minor structural changes (e.g., chain length, hydroxylation) dictate function .

- Synthetic Accessibility : Compounds like CAL and phenyl-substituted derivatives require complex organic synthesis, whereas the target compound is biosynthesized, emphasizing the efficiency of enzymatic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.